

RU44790: A Technical Guide to a Potent N-Tetrazolyl Monocyclic β -Lactam Antibiotic

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Compound of Interest

Compound Name: RU44790

Cat. No.: B1680179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **RU44790**, a synthetic monocyclic β -lactam antibiotic. The information is compiled for an audience with a professional background in chemistry, pharmacology, and drug development.

Core Chemical Properties and Structure

RU44790 is a monocarbam antibiotic, distinguished by a β -lactam ring that is not fused to another ring structure. A key feature of its design is the presence of a bioisosteric tetrazole moiety at the N-1 position of the β -lactam ring, which serves as an acidic functional group.

Chemical Identifiers

Property	Value
IUPAC Name	2-((((Z)-1-(2-Aminothiazol-4-yl)-2-(((2S,3S)-2-(fluoromethyl)-4-oxo-1-(1H-tetrazol-5-yl)azetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)acetic acid
CAS Number	110012-78-7
Molecular Formula	C15H16FN9O5S
Molecular Weight	453.41 g/mol
Canonical SMILES	<chem>C1CC(C1)(C(=O)O)O/N=C(\C2=CSC(=N2)N)/C(=O)N[C@H]3--INVALID-LINK--CF</chem>
InChI Key	NKFCKCUQAPRRBR-SHXIHPCNSA-N

Biological Activity and Spectrum

RU44790 exhibits potent bactericidal activity primarily against Gram-negative bacteria. Its efficacy extends to strains that are resistant to other β -lactam antibiotics due to its high stability against many chromosomal and plasmid-mediated β -lactamases.

In Vitro Antibacterial Activity

The in vitro activity of **RU44790** has been evaluated against a wide range of bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: In Vitro Activity of **RU44790** Against Enterobacteriaceae

Organism (No. of Strains)	MIC50 (µg/mL)	MIC90 (µg/mL)
Escherichia coli (100)	0.08	0.15
Klebsiella pneumoniae (50)	0.15	0.3
Klebsiella oxytoca (20)	0.08	0.15
Enterobacter aerogenes (30)	0.15	0.6
Enterobacter cloacae (50)	0.3	1.2
Serratia marcescens (50)	0.3	1.2
Proteus mirabilis (50)	0.08	0.15
Proteus vulgaris (20)	0.15	0.3
Morganella morganii (30)	0.15	0.3
Providencia stuartii (20)	0.3	0.6
Citrobacter freundii (30)	1.2	>10

Table 2: Comparative In Vitro Activity Against β -Lactamase-Producing Strains

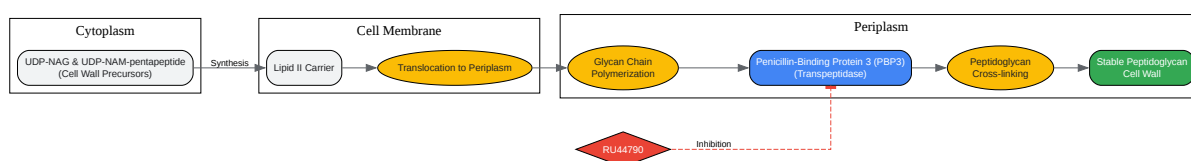
Organism and β -Lactamase Type	RU44790 MIC (µg/mL)	Aztreonam MIC (µg/mL)
E. coli (TEM-1)	0.15	0.15
E. coli (TEM-3)	0.3	10
K. pneumoniae (SHV-1)	0.3	0.3
E. cloacae (P99)	1.2	>100

RU44790 demonstrates limited activity against Gram-positive bacteria, such as staphylococci, and has marginal activity against streptococci. It is inactive against *Pseudomonas aeruginosa*.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β -lactam class of antibiotics, **RU44790**'s mechanism of action is the disruption of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

RU44790 specifically targets and acylates Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan cross-linking, which is crucial for cell septation during division. The inhibition of PBP3 leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis.



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Mechanism of action of **RU44790**.

Experimental Protocols

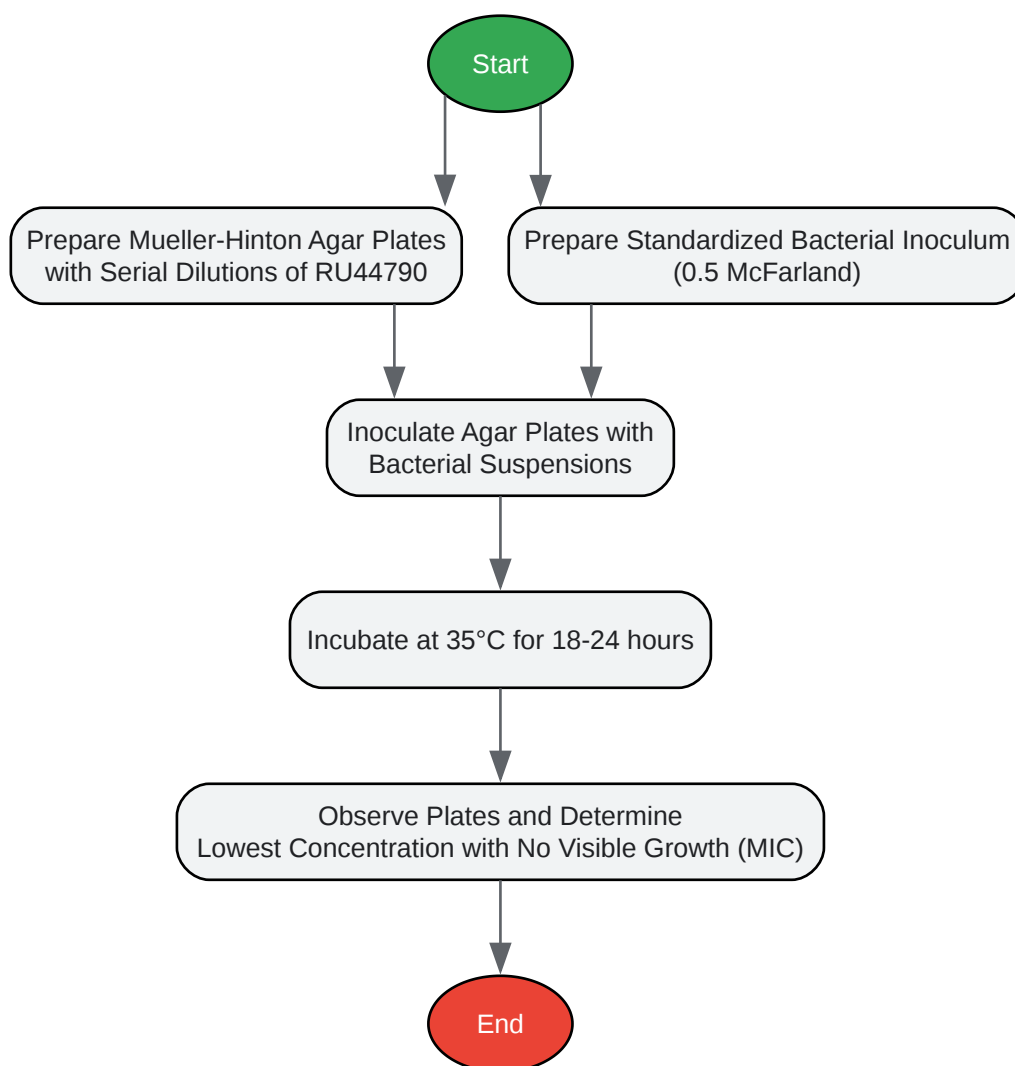
The following are detailed methodologies for key experiments cited in the evaluation of **RU44790**.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of **RU44790** was determined by a standardized agar dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- **Media Preparation:** Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.
- **Antibiotic Dilution Series:** A series of agar plates containing twofold serial dilutions of **RU44790** were prepared. The final concentrations ranged from 0.015 to 128 µg/mL.
- **Inoculum Preparation:** Bacterial strains were grown in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
- **Inoculation:** A multipoint inoculator was used to deliver the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.
- **Incubation:** The inoculated plates were incubated at 35°C for 18-24 hours.
- **MIC Reading:** The MIC was recorded as the lowest concentration of **RU44790** that completely inhibited visible growth of the bacterial isolate.



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Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of **RU44790** for the PBPs of *Escherichia coli* was determined using a competitive binding assay with radiolabeled penicillin.

Methodology:

- **Membrane Preparation:** *E. coli* cells were cultured to the mid-logarithmic phase, harvested by centrifugation, and washed. The cell pellet was resuspended in buffer and disrupted by

sonication. The cell lysate was then centrifuged to pellet the cell membranes containing the PBPs.

- **Competitive Binding:** Aliquots of the prepared cell membranes were pre-incubated with various concentrations of **RU44790** for a specified time to allow for the binding of the antibiotic to the PBPs.
- **Radiolabeling:** A saturating concentration of [³H]benzylpenicillin was added to the membrane suspensions and incubated to label any PBPs not bound by **RU44790**.
- **SDS-PAGE:** The reaction was stopped, and the membrane proteins were solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Fluorography:** The gel was treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.
- **Analysis:** The concentration of **RU44790** required to inhibit 50% of the binding of [³H]benzylpenicillin to a specific PBP (IC₅₀) was determined by densitometric analysis of the fluorogram.

Conclusion

RU44790 is a potent monocyclic β -lactam antibiotic with a targeted spectrum of activity against Gram-negative bacteria, including strains resistant to other β -lactams. Its high stability to β -lactamases and specific affinity for PBP3 make it a molecule of significant interest for further research and development in the field of infectious diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working on the development of novel antibacterial agents.

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